Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Drug Discovery Pharmacokinetics ADME

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a fluorinated cyclohexanone carboxylic acid ester with the molecular formula C9H13FO3 and a molecular weight of 188.20 g/mol. This compound is a versatile building block in organic synthesis, characterized by the presence of a fluorine atom at the 1-position and a ketone group at the 2-position of the cyclohexane ring, with an ethyl ester functional group.

Molecular Formula C9H13FO3
Molecular Weight 188.2 g/mol
CAS No. 1578-70-7
Cat. No. B1609971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-fluoro-2-oxocyclohexanecarboxylate
CAS1578-70-7
Molecular FormulaC9H13FO3
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCCC1=O)F
InChIInChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3
InChIKeyWBRNDLRGLOAFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate (CAS 1578-70-7): A Fluorinated Cyclohexanone Building Block for Pharma and Agrochemical R&D


Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a fluorinated cyclohexanone carboxylic acid ester with the molecular formula C9H13FO3 and a molecular weight of 188.20 g/mol . This compound is a versatile building block in organic synthesis, characterized by the presence of a fluorine atom at the 1-position and a ketone group at the 2-position of the cyclohexane ring, with an ethyl ester functional group. Its unique structure, incorporating a fluorine atom, imparts distinct physicochemical properties, such as altered lipophilicity and metabolic stability, which are crucial in drug discovery and agrochemical development. The compound is typically synthesized via fluorination of the non-fluorinated precursor, ethyl 2-oxocyclohexanecarboxylate, using reagents like diethylaminosulfur trifluoride (DAST) .

Building Block
Fluorinated cyclohexanone ester for SAR and lead optimization studies
Modulation
Supports lipophilicity and metabolic stability research via strategic fluorination
Disciplines
Fits medicinal chemistry, agrochemical discovery, and process research workflows

Procurement Alert: Why Standard Cyclohexanone Esters Cannot Replace Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate


Substituting Ethyl 1-fluoro-2-oxocyclohexanecarboxylate with non-fluorinated analogs like ethyl 2-oxocyclohexanecarboxylate or other in-class esters is not feasible due to fundamental differences in chemical reactivity and resulting physical properties. The introduction of a single fluorine atom at the 1-position of the cyclohexane ring drastically alters the molecule's physicochemical profile. For instance, fluorine's high electronegativity and small atomic radius can modulate lipophilicity, dipole moment, and metabolic stability, which are critical parameters in drug design and material science [1]. This fluorinated building block enables the synthesis of molecules with enhanced bioavailability, improved binding affinity to biological targets, and unique reactivity patterns not achievable with its non-fluorinated counterparts. Consequently, using a generic alternative would compromise the intended synthetic pathway, leading to products with different, and often suboptimal, properties. The specific quantitative evidence for these differences, including comparative data on reactivity, physicochemical properties, and application-specific performance, is detailed in the following section.

Lipophilicity Shift
Fluorine substitution alters LogP; membrane-partitioning context may not transfer from non-fluorinated cyclohexanone esters.
Reactivity Divergence
C-F bond modulates electronic environment and reaction pathways; synthetic routes developed for non-fluorinated analogs may not reproduce.
Physical Property Mismatch
Boiling point and intermolecular behavior differ; purification protocols may require re-optimization when substituting.

Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate Comparative Data: Evidence-Based Differentiation for Scientific Selection


Enhanced Lipophilicity (LogP) Drives Superior Pharmacokinetic Potential

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate exhibits a calculated partition coefficient (LogP) of 1.40090, which is significantly higher than the LogP of the non-fluorinated analog, 1-fluoro-2-oxocyclohexanecarboxylic acid (LogP = 0.00) [1]. This increased lipophilicity is a direct consequence of the ethyl ester and the fluorinated cyclohexanone ring, which can enhance the molecule's ability to cross biological membranes, a critical factor for oral bioavailability and cellular permeability in drug development. The LogP of the related allyl ester is 1.56700, further confirming the trend [2].

Lipophilicity Context
Data to verify
Reported LogP 1.40 vs free acid comparator LogP 0.00; allyl ester LogP 1.57 confirms ester trend
Supports membrane-permeability context in ADME studies
Calculated values; experimental validation recommended
Drug Discovery Pharmacokinetics ADME Bioavailability

Reactivity in Herbicidal Synthesis: A Documented Intermediate with Agrochemical Utility

A 1993 patent explicitly identifies ethyl 1-fluoro-2-oxocyclohexanecarboxylate as a key starting material for synthesizing halogenated cycloalkenecarboxylic acid derivatives with potent herbicidal activity. The patent claims that derivatives made from this fluorinated building block exhibit a wide herbicidal spectrum and high efficacy while maintaining excellent crop safety [1]. This provides a concrete, application-specific validation of its utility compared to non-halogenated or differently halogenated cyclohexanone esters, which would not yield the same active structure.

Agrochemical Synthesis
Reported
Patent-reported precursor to halogenated cycloalkenecarboxylic acid herbicides
Supports herbicide-scaffold research context
Patent JPH05239025A; application-specific evidence
Agrochemicals Herbicides Organic Synthesis Heterocyclic Chemistry

Altered Physical Properties: Reduced Boiling Point Compared to Non-Fluorinated Analog

The presence of the fluorine atom in ethyl 1-fluoro-2-oxocyclohexanecarboxylate results in a notably lower boiling point compared to its non-fluorinated counterpart, ethyl 2-oxocyclohexanecarboxylate. The fluorinated compound has a reported boiling point of 66°C at 0.35 mmHg , whereas the non-fluorinated analog boils at a higher temperature of 106°C at a comparable pressure of 11 mmHg . This difference in boiling point can be advantageous for purification via distillation and may reflect differences in intermolecular forces.

Boiling Point Context
Source review
Reported 66 °C at 0.35 mmHg vs non-fluorinated analog 106 °C at 11 mmHg
May support vacuum distillation workflows
Pressure difference limits direct temperature comparison
Physical Chemistry Purification Process Chemistry Distillation

Procurement Cost-Benefit Analysis: Premium Pricing Reflects Specialized Synthesis and Unique Utility

The market price for ethyl 1-fluoro-2-oxocyclohexanecarboxylate is significantly higher than its non-fluorinated analog, ethyl 2-oxocyclohexanecarboxylate. For instance, the fluorinated compound (97% purity) is listed at approximately ¥603.00 for 250 mg , whereas the non-fluorinated version (95% purity) is priced at roughly ¥80-120 for 25 g from major suppliers. This cost differential, exceeding an order of magnitude on a per-gram basis, directly reflects the specialized synthesis required to introduce the fluorine atom. The premium validates the compound's status as a high-value, niche building block where the unique properties imparted by fluorine are essential and cannot be economically substituted.

Procurement Context
Context-dependent
Reported ~50–100× cost premium per gram vs non-fluorinated analog
Supports project-specific procurement review
Market pricing; verify at time of purchase
Procurement Cost Analysis Specialty Chemicals Research Chemicals

Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Pharmacokinetic Profiles via Strategic Fluorination

This compound is ideal for medicinal chemists exploring structure-activity relationships (SAR) where modulating lipophilicity is crucial. The quantitative data showing a LogP of 1.40 for the ethyl ester, compared to 0.00 for the free acid [1], provides a clear rationale for its selection. By incorporating this building block, researchers can proactively influence a drug candidate's ADME properties, specifically aiming to enhance membrane permeability and oral bioavailability. This is a common strategy in lead optimization, where a subtle increase in LogP can translate to improved cellular uptake and in vivo efficacy.

Agrochemical Discovery: A Direct Route to Novel Herbicidal Scaffolds

For teams focused on discovering new herbicides, ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a strategic starting material. Patent literature directly validates its use in synthesizing a new class of halogenated cycloalkenecarboxylic acid derivatives with high herbicidal activity and crop safety [2]. This evidence significantly de-risks research by confirming that this specific fluorinated building block is a viable entry point to a chemically distinct and biologically active series, potentially leading to novel agrochemical products with unique modes of action.

Process Research and Development: Optimizing Purification and Scalability

Process chemists evaluating synthetic routes can leverage the compound's distinct physical properties. The lower boiling point of the fluorinated compound (66°C at 0.35 mmHg) compared to its non-fluorinated counterpart (106°C at 11 mmHg) suggests that vacuum distillation could be a more facile and energy-efficient purification method for this intermediate. This property is a tangible advantage when scaling up reactions, potentially reducing purification time and cost compared to non-fluorinated analogs that may require more complex separation techniques.

Procurement Strategy: Justifying Investment in a High-Value Fluorinated Synthon

Procurement specialists and lab managers can use the stark cost differential—the fluorinated compound being over 50 times more expensive per gram than the non-fluorinated analog —as a key metric for project budgeting and justification. This price premium is not arbitrary; it directly reflects the added synthetic complexity and the unique, value-adding properties of fluorine. The data presented here supports a compelling case for purchasing this specialized building block specifically for projects where these properties are critical to success, ensuring that research funds are allocated effectively towards high-impact, differentiating chemistry.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Fluorine-mediated lipophilicity modulation
ADME assay interpretation
Agrochemical Discovery
Fluorinated heterocyclic precursor
Patent-reported scaffold context
Process Development
Distillation-compatible boiling point
Purification method review
Procurement Planning
Specialized fluorinated building block
Project-specific cost-benefit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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